2-Methylbutane-1,4-diamine
CAS No.: 15657-58-6
Cat. No.: VC21046073
Molecular Formula: C5H14N2
Molecular Weight: 102.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15657-58-6 |
---|---|
Molecular Formula | C5H14N2 |
Molecular Weight | 102.18 g/mol |
IUPAC Name | 2-methylbutane-1,4-diamine |
Standard InChI | InChI=1S/C5H14N2/c1-5(4-7)2-3-6/h5H,2-4,6-7H2,1H3 |
Standard InChI Key | GGQJPAQXCYUEKB-UHFFFAOYSA-N |
SMILES | CC(CCN)CN |
Canonical SMILES | CC(CCN)CN |
Introduction
Chemical Identity and Structure
2-Methylbutane-1,4-diamine is an organic compound with a methyl group substitution at the second carbon of a butane backbone. It features two amino groups (-NH2) positioned at carbons 1 and 4, making it a diamine compound. This structure gives it unique chemical properties and biological relevance.
Basic Identification Data
Table 1: Basic Identification Parameters of 2-Methylbutane-1,4-diamine
Parameter | Value |
---|---|
CAS Number | 15657-58-6 |
Molecular Formula | C5H14N2 |
Molecular Weight | 102.18 g/mol |
IUPAC Name | 2-methylbutane-1,4-diamine |
Common Synonyms | 2-methyl-1,4-diaminobutane, 2-methylputrescine, 2-methyl-1,4-butanediamine |
The molecular structure consists of a four-carbon chain with amino groups at positions 1 and 4, and a methyl group at position 2. This arrangement contributes to its distinctive chemical behavior and biological effects .
Physical and Chemical Properties
2-Methylbutane-1,4-diamine exhibits specific physical and chemical characteristics that differentiate it from other diamines, partly due to its methyl substitution at the second carbon position.
Physical Properties
Table 2: Physical Properties of 2-Methylbutane-1,4-diamine
Property | Value |
---|---|
Physical State | Liquid at room temperature |
Density | 0.86 g/cm³ |
Boiling Point | 160.5°C at 760 mmHg |
Flash Point | 54°C |
Vapor Pressure | 2.37 mmHg at 25°C |
Refractive Index | 1.455 |
Solubility | Soluble in water, alcohols, and most organic solvents |
Chemical Properties
The compound contains two primary amine groups that make it chemically reactive. These amino groups can participate in various reactions including:
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Nucleophilic substitution reactions
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Condensation reactions with carbonyl compounds
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Salt formation with acids
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Coordination with metal ions
Its structure with the methyl group at position 2 impacts its basicity compared to unsubstituted diamines, influencing its chemical reactivity and biological effects .
Stereochemistry
2-Methylbutane-1,4-diamine contains a stereogenic center at carbon-2, which leads to the existence of two enantiomers: (R)-2-methylbutane-1,4-diamine and (S)-2-methylbutane-1,4-diamine.
Synthesis Methods
Several synthetic routes exist for the preparation of 2-methylbutane-1,4-diamine, with variations depending on starting materials and desired stereoselectivity.
Common Synthetic Approaches
One established method involves the reduction of 2-methylbutane-1,4-dinitrile using hydrogen in the presence of a catalyst such as palladium on carbon. This reaction proceeds under mild conditions with hydrogen gas at atmospheric pressure and room temperature. Industrial production often utilizes continuous flow reactors to ensure consistent product quality and yield.
The general reaction scheme can be represented as:
2-methylbutane-1,4-dinitrile + 4H₂ → 2-methylbutane-1,4-diamine
Alternative Synthesis Routes
Alternative synthesis approaches may involve:
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Reduction of corresponding amides or nitro compounds
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Alkylation of appropriate amine precursors
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Stereoselective synthesis methods for specific enantiomers
Industrial scale production methods are optimized for efficiency, yield, and purity of the final product .
Biological Activity
2-Methylbutane-1,4-diamine exhibits significant biological activity, particularly as an inhibitor of certain enzymes involved in amine metabolism.
Enzyme Inhibition Properties
The most notable biological activity of 2-methylbutane-1,4-diamine is its role as a mechanism-based inhibitor of diamine oxidase (DAO). DAO is an enzyme responsible for the oxidative deamination of biogenic amines such as histamine, putrescine, and cadaverine.
By inhibiting DAO, 2-methylbutane-1,4-diamine can lead to increased levels of these biogenic amines, which play crucial roles in cellular processes including:
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Cell growth and proliferation
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Cellular differentiation
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Regulation of apoptosis
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Signal transduction
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Neurotransmission
This inhibitory activity makes it valuable for research purposes in studying amine metabolism and related biochemical pathways .
Structural Basis for Activity
The inhibition mechanism likely involves the compound's structural similarity to natural substrates of DAO. The presence of the methyl group at the second carbon position may contribute to its specific binding characteristics and inhibitory potency compared to other diamines .
Related Compounds and Comparative Analysis
2-Methylbutane-1,4-diamine belongs to a broader family of diamines, with structural similarities to several biologically significant compounds.
Comparison with Related Diamines
Table 4: Comparison of 2-Methylbutane-1,4-diamine with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Differences | Notable Properties |
---|---|---|---|---|
2-Methylbutane-1,4-diamine | C5H14N2 | 102.18 g/mol | Methyl group at C-2 | DAO inhibitor |
1,4-Butanediamine (Putrescine) | C4H12N2 | 88.15 g/mol | No methyl substitution | Biogenic amine, found in decomposing tissues |
N-Methylputrescine | C5H14N2 | 102.18 g/mol | Methyl group on N instead of C | Precursor in alkaloid biosynthesis |
1,4-Butanediamine dihydrochloride | C4H14Cl2N2 | 161.07 g/mol | HCl salt of putrescine | Increased water solubility, indicator of pollution-induced stress in plants |
The structural features of 2-methylbutane-1,4-diamine, particularly the methyl substitution at the second carbon, impart unique chemical properties and reactivity compared to other diamines. This structural difference affects its basicity, nucleophilicity, and biological activity profiles .
Relationship to Polyamines
2-Methylbutane-1,4-diamine is structurally related to polyamines, which are essential for various cellular functions. The similarity to putrescine (1,4-butanediamine) is particularly notable, as putrescine is a precursor for the biosynthesis of other important polyamines such as spermidine and spermine .
N-Methylputrescine, an isomer of 2-methylbutane-1,4-diamine with the methyl group on the nitrogen rather than carbon, is a microbial metabolite and an intermediate in the biosynthesis of tropane alkaloids in certain plants .
Applications and Research Uses
2-Methylbutane-1,4-diamine has several applications in research and potential industrial uses.
Research Applications
In biochemical research, 2-methylbutane-1,4-diamine serves as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume